[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea
Description
[(E)-[(2,5-Dimethoxyphenyl)methylidene]amino]thiourea is a Schiff base-thiourea hybrid compound characterized by a central thiourea (NH-CS-NH) group conjugated to an imine (C=N) linkage. The imine moiety is further substituted with a 2,5-dimethoxyphenyl aromatic ring. The crystal structure of a closely related thiourea derivative (with additional phenoxypropoxy substituents) has been resolved via X-ray crystallography, revealing intermolecular hydrogen bonding involving the thiourea group, which may influence its stability and reactivity .
Properties
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWGJLDKNTGFB-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. The compound has shown promising results against various cancer cell lines, including breast and prostate cancers, with IC50 values ranging from 3 to 14 µM .
Antibacterial and Antioxidant Properties
Thiourea derivatives are also recognized for their antibacterial and antioxidant activities. Compounds derived from thiourea have been tested against Gram-negative bacteria such as Escherichia coli, showing effective bacteriostatic activity with minimum inhibitory concentrations (MIC) as low as 135 µg/mL . Additionally, these compounds have demonstrated potential in reducing oxidative stress in biological systems, which is crucial for preventing cellular damage and aging.
Synthetic Methodologies
Synthesis of Thiourea Derivatives
The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea under controlled conditions. This process can be optimized to yield high purity and yield through various catalytic methods. For example, the use of Lewis acids or specific solvents can enhance the reaction efficiency while minimizing side products .
Multifunctional Thioureas
Recent advancements have led to the development of multifunctional thioureas that incorporate various functional groups. Such modifications can enhance the biological activity and selectivity of these compounds. The introduction of additional functional groups allows for better interaction with biological targets and improved pharmacological profiles .
Catalytic Applications
Organocatalysis
Thioureas serve as effective organocatalysts in various organic reactions. Their ability to form strong hydrogen bonds facilitates reactions such as Michael additions and asymmetric synthesis. The unique structural features of thioureas allow them to stabilize transition states, leading to higher enantioselectivity in reactions involving α,β-unsaturated carbonyl compounds .
Material Science Applications
Electroplating and Photographic Processes
Thiourea compounds are utilized in electroplating processes due to their ability to stabilize metal ions and enhance deposition quality. They are also employed in photographic processes for toning silver-gelatin prints, where they contribute to the desired aesthetic qualities of the final image .
Case Studies
-
Antitumor Activity Evaluation
A study evaluating the antitumor effects of thiourea derivatives found that specific modifications led to enhanced cytotoxicity against glioblastoma cells. The derivatives were synthesized via a one-pot reaction involving primary amines and aldehydes, showcasing a novel approach to developing anticancer agents . -
Bacteriostatic Activity Assessment
Another investigation focused on the bacteriostatic properties of bis(thiourea) derivatives against E. coli. The study revealed that structural variations significantly influenced the antibacterial efficacy, highlighting the importance of molecular design in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include derivatives sharing the 2,5-dimethoxyphenyl substituent or thiourea/imine functionalities. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Observations:
- 2,5-Dimethoxyphenyl Group : Present in all compounds except tofenamic acid, this substituent contributes electron-donating methoxy groups, enhancing aromatic ring electron density. This may improve solubility in polar solvents or influence receptor binding in bioactive molecules (e.g., 25H-NBOH’s affinity for serotonin receptors) .
- Functional Group Diversity: The thiourea-imine hybrid in the target compound contrasts with the azo group in Citrus Red No. 2 and the carboxylic acid in tofenamic acid. Thiourea’s hydrogen-bonding capacity differentiates it from azo dyes (rigid, planar structures) and carboxylic acids (acidic proton donors). 25H-NBOH’s ethylamine-phenol structure aligns with classical psychedelic phenethylamines, whereas the thiourea derivative lacks this basic nitrogen, likely altering its pharmacological profile .
Biological Activity
The compound [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea represents a subclass of thiourea derivatives, which are known for their diverse biological activities. Thioureas have gained significant attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer, infections, and metabolic disorders. This article explores the biological activity of this specific compound, focusing on its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea under acidic or basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiourea derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. The compound has been tested against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Studies show that this compound demonstrates a broad-spectrum antibacterial activity, which is crucial given the rising resistance to conventional antibiotics .
Anticancer Activity
Research has indicated that thiourea derivatives can inhibit cancer cell proliferation. This compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
| HeLa (cervical cancer) | 12 |
These findings suggest that the compound may interfere with cellular signaling pathways involved in tumor growth and metastasis .
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, thiourea derivatives have shown promise in other areas:
- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential use in inflammatory disorders.
- Antidiabetic Properties : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models, indicating a possible role in managing diabetes .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiourea derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This aligns with the observed potency of this compound against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro assays using MCF-7 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, leading to apoptosis. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
